molecular formula C20H22O8 B1678979 Polydatin CAS No. 65914-17-2

Polydatin

Cat. No. B1678979
CAS RN: 65914-17-2
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-CUYWLFDKSA-N
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Description

Polydatin is a natural potent stilbenoid polyphenol and a resveratrol derivative with improved bioavailability . It is primarily isolated from the rhizome and root of Polygonum cuspidatum . Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .


Synthesis Analysis

Polydatin is primarily isolated from the rhizome and root of Polygonum cuspidatum . The plant families Vitaceae, Liliaceae, and Leguminosae are prominent sources of polydatin extraction . Reynoutria japonica is an invasive plant from the Far East, and a main source of polydatin in industrial scale .


Molecular Structure Analysis

Polydatin is a stilbenoid polyphenol and a monocrystalline natural compound .


Chemical Reactions Analysis

Polydatin possesses potential biological activities predominantly through the modulation of pivotal signaling pathways involved in inflammation, oxidative stress, and apoptosis .


Physical And Chemical Properties Analysis

The molecular formula of Polydatin is C20H22O8 and its molecular weight is 390.38 .

Scientific Research Applications

1. Therapeutic and Health Benefits

Polydatin, a natural potent stilbenoid polyphenol, demonstrates a range of biological activities and potential therapeutic effects. It influences key signaling pathways related to inflammation, oxidative stress, and apoptosis. The diverse health benefits of polydatin include anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, and neuroprotective effects. Additionally, polydatin shows promising roles in the renal system, respiratory system, rheumatoid diseases, skeletal system, and women’s health (Karami, Fakhri, Kooshki, & Khan, 2022).

2. Pharmacological Effects and Pharmacokinetics

Polydatin has been studied extensively for its pharmacological effects, which include cardiovascular benefits, neuroprotection, anti-inflammatory and immunoregulatory effects, anti-oxidation, anti-tumor properties, and protective effects on the liver and lungs. Its pharmacokinetics and mechanisms of action have been a subject of research, highlighting its potential as an effective therapeutic material (Du, Peng, & Zhang, 2013).

3. Interaction with Proteins

Research indicates that polydatin can alter the structure of proteins, such as bovine serum albumin (BSA), influencing their function. This interaction has implications in understanding its biological activity and potential therapeutic applications (Peng et al., 2011).

4. Cardio-cerebrovascular System

Polydatin's effects on the cardio-cerebrovascular system are noteworthy. It has shown efficacy in conditions like myocardial ischemia-reperfusion injury, cerebral hemorrhage, and improving learning and memory. Its impact is mediated through various mechanisms, including antioxidant properties and regulation of protein kinases and nitric oxide (Fan, 2012).

5. Neuroprotective Properties

Polydatin exhibits significant neuroprotective properties, offering preventive and therapeutic effects in central nervous system (CNS) disorders. Its efficacy has been demonstrated in models of stroke, Parkinson's disease, traumatic brain injuries, diabetic neuropathy, and neurotoxicity induced by chemical agents. Most studies highlight its antioxidant and anti-inflammatory properties (Schimith et al., 2022).

6. Anti-tumor Activity

Investigations into polydatin's anti-tumor effects revealed that it targets specific proteins like glutathione synthetase (GSS), inhibiting its activity and thereby impacting tumor cell survival. This finding opens avenues for exploring polydatin as a potential cancer therapy (Chen et al., 2020).

7. Vascular Dementia

Polydatin shows promise in treating vascular dementia. Studies indicate that it improves cognitive deficits, mitigates oxidative stress, and directly protects neurons, suggesting its therapeutic potential for this condition (Li et al., 2012).

8. Mechanism of Action

Polydatin's mechanism of action involves multiple integrated pathways, including cancer, cell growth, apoptosis, and hormonal regulation. Understanding these mechanisms is crucial for developing effective therapeutic strategies (Pan, Ren, & Liu, 2018).

9. Application in Spinal Cord Injury

Polydatin's role in alleviating spinal cord injury is significant, particularly through its anti-oxidative and anti-apoptotic effects mediated by pathways like Nrf2/HO-1. This highlights its potential as a therapeutic agent for such injuries (Lv et al., 2019).

10. Atherosclerotic Diseases

Polydatin's therapeutic role in atherosclerosis focuses on its anti-inflammatory, lipid metabolism regulation, and anti-oxidative stress effects. Understanding its pharmacological mechanisms provides insights into its potential in treating atherosclerotic diseases (Wu et al., 2020).

Future Directions

Polydatin has shown promising therapeutic effects, including anticancer, cardioprotective, anti-diabetic, gastroprotective, hepatoprotective, neuroprotective, anti-microbial, as well as health-promoting roles on the renal system, the respiratory system, rheumatoid diseases, the skeletal system, and women’s health . The need to develop further clinical trials and novel delivery systems of polydatin is also considered to reveal new insights to researchers .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27208-80-6
Record name Polydatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27208-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID001030555
Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piceid

CAS RN

27208-80-6, 65914-17-2
Record name Polydatin (E)-isomer
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Record name Polydatin
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Record name Polydatin
Source DrugBank
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Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Record name POLYDATIN
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Record name trans-Piceid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 140 °C
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,320
Citations
QH Du, C Peng, H Zhang - Pharmaceutical biology, 2013 - Taylor & Francis
Context: Polydatin, also named piceid (3,4′,5-trihydroxystilbene-3-β-d-glucoside, PD), is a monocrystalline compound isolated from Polygonum cuspidatum Sieb. et Zucc. (…
Number of citations: 245 www.tandfonline.com
J Luo, S Chen, L Wang, X Zhao, C Piao - Phytomedicine, 2022 - Elsevier
Background Metabolic diseases (MDs), a series of chronic disorders, severely decreases the quality of life for patients but also cause a heavy economic burden. Emerging evidence …
Number of citations: 18 www.sciencedirect.com
D Şöhretoğlu, MY Baran, R Arroo… - Phytochemistry …, 2018 - Springer
… We review the recent studies on trans-polydatin and refer to it as PLD in this review. … An alternative synthetic route to produce polydatin involves dropwise addition of R-bromotetra-O-…
Number of citations: 42 link.springer.com
K Zhao, C Jin, X Huang, J Liu, WS Yan… - Clinical …, 2003 - content.iospress.com
Polydatin is extracted from a traditional Chinese herbal medicine, Polygonum cuspidatum, and has a special effect in shock treatment. The aim of this study is to explain the cellular and …
Number of citations: 76 content.iospress.com
HL Wang, JP Gao, YL Han, X Xu, R Wu, Y Gao, XH Cui - Phytomedicine, 2015 - Elsevier
… , polydatin or resveratrol, was given, polydatin was the main form in serum of rats. Serum molar concentration of polydatin … resveratrol after oral administration of polydatin, and was 3.29–…
Number of citations: 111 www.sciencedirect.com
WW Xing, JZ Wu, M Jia, J Du, H Zhang… - Biomedicine & …, 2009 - Elsevier
… polydatin (25, 50, and 100 mg kg −1 per day) by intubation for 3 weeks. The results showed that polydatin … reports yet on the effects of polydatin on lipid profile in hyperlipidemic rabbits. …
Number of citations: 118 www.sciencedirect.com
M Wu, X Li, S Wang, S Yang, R Zhao, Y Xing… - Biomedicine & …, 2020 - Elsevier
… Polydatin treats atherosclerosis mainly from … polydatin in anti-atherosclerosis, the biological characteristics of Polygonum cuspidatum, the toxicology and pharmacokinetics of polydatin …
Number of citations: 37 www.sciencedirect.com
Z Zeng, Z Chen, T Li, J Zhang, Y Gao, S Xu… - journal of surgical …, 2015 - Elsevier
Background Polydatin (PD), a monocrystalline and polyphenolic drug isolated from a traditional Chinese herb (Polygonum cuspidatum), is protective against mitochondrial dysfunction …
Number of citations: 30 www.sciencedirect.com
S Zhou, R Yang, Z Teng, B Zhang, Y Hu… - Journal of agricultural …, 2009 - ACS Publications
There is considerable evidence that stilbenes provide health benefits. trans-Polydatin is one of the major stilbenoid compounds in red wine. The purpose of this study is to investigate …
Number of citations: 52 pubs.acs.org
K San Tang, JS Tan - European journal of pharmacology, 2019 - Elsevier
… parameters were altered with ischemic injury and polydatin treatment, why it is important … Our review of polydatin provides convincing evidence regarding the potential of polydatin to be …
Number of citations: 41 www.sciencedirect.com

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